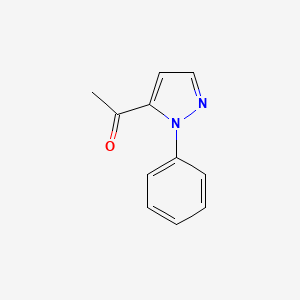

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPLNUVMOGCDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697919 |

Source

|

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114998-59-3 |

Source

|

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway to 1-(1-phenyl-1H-pyrazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, with a focus on the Knorr pyrazole synthesis and subsequent functional group manipulations. We will dissect the challenges of regioselectivity inherent in pyrazole synthesis and present a robust, field-proven strategy for achieving the desired 1,5-substitution pattern. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthetic process.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (Viagra®), and Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating compounds with diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[2][3] The target molecule of this guide, 1-(1-phenyl-1H-pyrazol-5-yl)ethanone, serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents and functional materials. Understanding its synthesis provides a blueprint for accessing a wide range of N-aryl-substituted pyrazoles.

Core Mechanistic Principle: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][4] This reaction involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] The elegance of this method lies in its simplicity and the ready availability of the starting materials.

The generalized mechanism proceeds through several key stages:

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the remaining carbonyl group.

-

Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the stable, aromatic pyrazole ring.

Caption: The generalized mechanism of the Knorr Pyrazole Synthesis.

The Causality of Regioselectivity: A Critical Challenge

While the Knorr synthesis is powerful, a significant challenge arises when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical. This is precisely the case for the synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)ethanone, which requires phenylhydrazine and an unsymmetrical dicarbonyl.

Consider the reaction between 1-phenyl-1,3-butanedione (benzoylacetone) and phenylhydrazine. The diketone possesses two distinct electrophilic centers: an acetyl carbonyl and a benzoyl carbonyl. The acetyl carbonyl is sterically more accessible and electronically more reactive. Under neutral or basic conditions, the more nucleophilic terminal nitrogen (-NH₂) of phenylhydrazine will preferentially attack this more electrophilic acetyl carbon. Subsequent cyclization leads to the formation of 1,5-diphenyl-3-methylpyrazole.[6] Altering the conditions to be strongly acidic can sometimes favor attack at the less reactive carbonyl, but this would yield the other regioisomer, 1,3-diphenyl-5-methylpyrazole.

Crucially, neither pathway yields the desired product. These routes produce a methyl group at position 3 or 5, not the required acetyl group. This demonstrates that a simple, direct condensation of a standard 1,3-diketone is insufficient for synthesizing 1-(1-phenyl-1H-pyrazol-5-yl)ethanone. A more sophisticated strategy is required that definitively controls the regiochemical outcome and installs the correct functionality.

A Robust, Regioselective Pathway to 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone

To overcome the regiochemical ambiguity and construct the target molecule, a two-stage strategy is employed. First, we synthesize a pyrazole ring with a precursor functional group at the C5 position—specifically, an ester. This precursor dictates the final substitution pattern. Second, we convert this ester into the target acetyl group via a selective organometallic addition.

Stage 1: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate

This stage utilizes the Knorr synthesis with a carefully chosen β-keto-γ-keto ester, which ensures the correct placement of substituents.

-

Reaction: Phenylhydrazine is condensed with ethyl 2,4-dioxopentanoate.

-

Causality: The diketone contains three carbonyl groups. The terminal ketone (C4) is the most electrophilic and reacts first with the terminal nitrogen of phenylhydrazine. The internal nitrogen then cyclizes onto the adjacent ketone (C2), which is more reactive than the ester carbonyl. This sequence regioselectively yields the desired pyrazole ester intermediate.

Caption: Workflow for the conversion of the pyrazole ester to the final product.

Experimental Protocol: Two-Step Conversion to 1-(1-phenyl-1H-pyrazol-5-yl)ethanone

Step 2a: Synthesis of the Weinreb Amide

-

Hydrolyze the ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) to the corresponding carboxylic acid using aqueous NaOH, followed by acidification with HCl.

-

Isolate the carboxylic acid.

-

In an inert atmosphere flask, dissolve the acid in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Convert the acid to the acid chloride by adding oxalyl chloride or thionyl chloride (1.1 eq) with a catalytic amount of DMF.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM and add a non-nucleophilic base like pyridine or triethylamine (3.0 eq).

-

Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the Weinreb amide.

Step 2b: Synthesis of the Final Ketone

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add methyllithium or methylmagnesium bromide (1.1 eq) dropwise via syringe.

-

Stir the reaction at low temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-(1-phenyl-1H-pyrazol-5-yl)ethanone.

Data Summary

The following table summarizes typical data for the key compounds in this synthesis. Actual results may vary based on specific reaction conditions and scale.

| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |

| Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 85-95% | 55-58 | ~7.5 (m, 5H, Ar-H), ~6.8 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH₂), ~2.3 (s, 3H, Me), ~1.3 (t, 3H, CH₂) |

| 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone* | C₁₁H₁₀N₂O | 186.21 | 75-90% | 60-63 | ~7.5 (m, 5H, Ar-H), ~7.0 (d, 1H, pyrazole-H), ~6.5 (d, 1H, pyrazole-H), ~2.5 (s, 3H, COCH₃) |

*Note: The final product in this guide is 1-(1-phenyl-3-methyl-1H-pyrazol-5-yl)ethanone, synthesized from the ester. For the title compound without the C3-methyl, the starting keto-ester would be different (e.g., ethyl 2,4-dioxobutanoate), but the principles remain identical.

Conclusion

The synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)ethanone is a prime example of strategic heterocyclic chemistry. A direct, one-pot condensation is confounded by fundamental principles of reactivity and regioselectivity. The reliable and scalable synthesis hinges on a multi-step approach that first establishes the core pyrazole ring with a precursor functional group—an ester—in a regiochemically defined manner. Subsequent, high-fidelity conversion of this ester via a Weinreb amide intermediate provides clean access to the target ketone. This strategic thinking, which prioritizes control and predictability over brute-force condensation, is essential for modern synthetic chemistry in research and industrial settings.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(5), 364–375. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

-

Müller, T. J. J., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7589–7600. Available at: [Link]

-

Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1071. Available at: [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2471-2479. Available at: [Link]

-

Kumar, V., & Aggarwal, R. (2014). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 79(1), 18-28. Available at: [Link]

-

Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. Available at: [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

-

Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of the heterocyclic ketone, 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for the structural elucidation of this important pyrazole derivative.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide-ranging biological activities and unique photophysical properties.[1][2] The precise characterization of these compounds is paramount for understanding their structure-activity relationships, which in turn drives the development of novel therapeutic agents and functional materials.[3] 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, a 1,5-disubstituted pyrazole, serves as a valuable synthon in organic chemistry. Its structural elucidation through spectroscopic methods provides a clear roadmap for the characterization of related compounds.

Molecular Structure and Spectroscopic Correlation Workflow

The structural characterization of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A workflow diagram illustrating the process from synthesis to structural confirmation of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the clear solution into a 5 mm NMR tube.

-

Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is expected to show distinct signals for the protons of the phenyl ring, the pyrazole ring, and the acetyl methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d, J ≈ 2.0 Hz | 1H | H-3 (pyrazole) |

| ~7.50-7.30 | m | 5H | Phenyl-H |

| ~6.50 | d, J ≈ 2.0 Hz | 1H | H-4 (pyrazole) |

| ~2.45 | s | 3H | -COCH₃ |

-

Rationale for Assignments: The two protons on the pyrazole ring (H-3 and H-4) are expected to appear as doublets due to their coupling to each other. The downfield shift of H-3 compared to H-4 is attributed to the anisotropic effect of the neighboring nitrogen atom and the phenyl group. The protons of the phenyl group will likely appear as a complex multiplet in the aromatic region. The methyl protons of the acetyl group are in a distinct chemical environment and will appear as a singlet.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (acetyl) |

| ~148.0 | C-5 (pyrazole) |

| ~141.0 | C-3 (pyrazole) |

| ~139.0 | C-ipso (phenyl) |

| ~129.5 | C-para (phenyl) |

| ~129.0 | C-meta (phenyl) |

| ~125.0 | C-ortho (phenyl) |

| ~112.0 | C-4 (pyrazole) |

| ~28.0 | -COCH₃ |

-

Expert Interpretation: The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to its deshielding environment. The carbons of the pyrazole and phenyl rings will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing and anisotropic effects of the substituents. The upfield signal corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone will be dominated by the stretching vibration of the carbonyl group.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

-

Sample Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the finely ground powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Table 3: Key IR Absorption Bands for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (conjugated ketone) |

| ~1595, 1500 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~1450 | Medium | C-H bend (methyl) |

-

Insight into Conjugation: The position of the carbonyl (C=O) stretching frequency provides valuable information about its electronic environment. A typical ketone carbonyl stretch appears around 1715 cm⁻¹. The expected lower frequency of ~1670 cm⁻¹ for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is indicative of conjugation with the pyrazole ring, which delocalizes the electron density of the carbonyl bond, weakening it and lowering its vibrational frequency.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Sample Preparation (ESI)

-

Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is then introduced into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Expected Mass Spectrum Data:

-

Molecular Ion Peak: The molecular formula of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 187.22.

-

Key Fragmentation Pathways: The fragmentation pattern can further confirm the structure. Common fragmentation pathways for such compounds involve the loss of the acetyl group or cleavage of the pyrazole ring.

Caption: A simplified diagram illustrating potential fragmentation pathways for the protonated molecular ion of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone in mass spectrometry.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone. Each technique offers complementary information, and their collective interpretation allows for the unambiguous assignment of the molecular structure. This guide serves as a practical resource for researchers, providing not only the expected spectral data but also the underlying scientific principles and experimental considerations necessary for the successful characterization of pyrazole derivatives and other novel chemical entities.

References

-

MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available at: [Link]

-

MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available at: [Link]

-

MDPI. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] This guide focuses on a specific, yet important, derivative: 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone .

This molecule combines the stable 1-phenylpyrazole core with a reactive acetyl group at the 5-position. This unique arrangement makes it a valuable synthon for the elaboration of more complex chemical entities and a target molecule for screening in drug discovery programs. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its regioselective synthesis, in-depth spectroscopic analysis, potential chemical transformations, and prospective applications for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone are summarized below. These identifiers are crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-phenyl-1H-pyrazol-5-yl)ethanone | - |

| CAS Number | 114998-59-3 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O | Calculated |

| Molecular Weight | 186.21 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| SMILES | CC(=O)C1=CC=NN1C2=CC=CC=C2 | [5] |

| InChI Key | Not readily available | - |

Note: Experimental physical properties such as melting point and boiling point are not widely reported in the literature. Researchers should perform characterization on synthesized material.

Synthesis and Purification

The synthesis of 1,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can be challenging due to the formation of regioisomers. The classical Knorr pyrazole synthesis, when applied to phenylhydrazine and an appropriate 1,3-dicarbonyl precursor, often yields a mixture of 1,3- and 1,5-disubstituted products.[6]

To achieve regioselectivity, modern synthetic strategies are employed. A plausible and effective approach is the 1,3-dipolar cycloaddition of a nitrilimine (generated in situ from a hydrazonyl chloride) with an appropriate alkene, followed by elimination. This method offers superior control over the final substitution pattern.[7][8]

Workflow for Regioselective Synthesis

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 114998-59-3|1-(1-Phenyl-1H-pyrazol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Among its myriad derivatives, the 1-(1-phenyl-1H-pyrazol-5-yl)ethanone scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols to facilitate further research and development in this burgeoning field.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles and their derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 1-phenyl-1H-pyrazol-5-yl)ethanone core, in particular, offers a unique structural motif that has been successfully exploited to generate compounds with significant therapeutic potential. This guide will explore the synthesis and multifaceted biological activities of this specific class of pyrazole derivatives, providing insights for the design of next-generation therapeutics.

Synthesis of 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone Derivatives: A Modular Approach

The most prevalent and versatile method for the synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)ethanone derivatives involves a multi-step process commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative, and subsequent modification.

General Synthetic Pathway

The synthesis typically begins with the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to yield a chalcone (α,β-unsaturated ketone).[5] This chalcone then undergoes a cyclization reaction with hydrazine hydrate or a substituted hydrazine, often in the presence of an acid catalyst, to form the pyrazoline ring.[6] Subsequent acetylation of the pyrazoline nitrogen atom yields the target 1-(1-phenyl-1H-pyrazol-5-yl)ethanone derivatives.

Sources

- 1. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Whitepaper: Unveiling the Therapeutic Potential of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone: A Guide to Target Identification and Validation

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyrazole derivative, 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone. We will delve into a logical, evidence-based framework for identifying and validating its molecular targets, drawing upon the known activities of structurally similar compounds and outlining a comprehensive, multi-pronged experimental strategy. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Pyrazole Moiety as a Cornerstone of Modern Therapeutics

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Approved drugs incorporating the pyrazole scaffold include the anti-inflammatory agent celecoxib, the anxiolytic indiplon, and the anti-obesity drug rimonabant. The subject of this guide, 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, possesses a core structure that suggests a high probability of interacting with key physiological pathways. This document will serve as a roadmap for elucidating these interactions and identifying its potential as a novel therapeutic agent.

Initial Hypothesis Generation: Learning from Structural Analogs

A critical first step in the target deconvolution of a novel compound is to analyze the known biological activities of its structural analogs. The 1-phenyl-pyrazole core is a recurring motif in compounds targeting several important enzyme and receptor families.

Cyclooxygenase (COX) Enzymes

The most prominent class of drugs containing the 1-phenyl-pyrazole scaffold are the selective COX-2 inhibitors, such as celecoxib and rofecoxib. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The phenyl group at the 1-position and the substituent at the 5-position of the pyrazole ring are crucial for selective binding to the COX-2 active site. Therefore, a primary hypothesis is that 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone may exhibit anti-inflammatory properties through the inhibition of COX enzymes.

Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Numerous pyrazole-containing compounds have been developed as kinase inhibitors. The planar nature of the pyrazole ring allows it to function as a hinge-binder, a common interaction motif within the ATP-binding pocket of many kinases. The substituents on the pyrazole ring then dictate the selectivity and potency of the inhibition.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The cannabinoid receptor 1 (CB1), for instance, is a GPCR that is targeted by the pyrazole-containing drug rimonabant. The lipophilic phenyl group and other substituents on the pyrazole core can facilitate binding within the transmembrane domains of these receptors.

A Multi-Faceted Approach to Target Identification and Validation

A robust target identification and validation strategy should employ a combination of computational and experimental approaches. This ensures a higher degree of confidence in the identified targets and provides a clearer path toward preclinical development.

Figure 1: High-Level Experimental Workflow for Target Identification and Validation

Caption: A logical workflow for identifying and validating therapeutic targets.

Detailed Experimental Protocols

In Vitro Biochemical Assays: Direct Target Engagement

The initial experimental validation should focus on direct biochemical assays against the hypothesized target classes.

Causality: This assay directly measures the ability of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone to inhibit the enzymatic activity of COX-1 and COX-2, providing a quantitative measure of its potential anti-inflammatory effect.

Protocol: A common method for assessing COX inhibition is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid.[1][2]

Step-by-Step Methodology:

-

Enzyme and Compound Preparation:

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone in DMSO and create a serial dilution series.

-

-

Assay Reaction:

-

In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound at various concentrations or a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[3]

-

Initiate the reaction by adding the substrate, arachidonic acid.[3]

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.[3]

-

-

Quantification of PGE2:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[4]

-

Data Presentation:

| Target | 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone IC50 (µM) | Positive Control (e.g., Celecoxib) IC50 (µM) |

| COX-1 | TBD | TBD |

| COX-2 | TBD | TBD |

Causality: This assay determines the inhibitory potential of the compound against a panel of protein kinases, which are critical regulators of cellular signaling and are frequently implicated in cancer and inflammatory diseases.

Protocol: A widely used method for assessing kinase activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5][6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer containing the specific kinase, its substrate peptide, and ATP.

-

Create a serial dilution of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone in DMSO.

-

-

Kinase Reaction:

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

Data Presentation:

| Kinase Target | 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone IC50 (nM) | Positive Control (e.g., Staurosporine) IC50 (nM) |

| Kinase A | TBD | TBD |

| Kinase B | TBD | TBD |

| Kinase C | TBD | TBD |

Figure 2: A Potential Kinase Signaling Pathway

Caption: A hypothetical MEK inhibition by the compound.

Causality: This assay determines if the compound binds to a specific GPCR, which could modulate a wide range of physiological responses. Radioligand binding assays are a sensitive and quantitative method for this purpose.[7][8][9]

Protocol: A competitive radioligand binding assay is a common approach.[7][8]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the GPCR of interest.

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR, and varying concentrations of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone or a vehicle control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the unbound radioligand by vacuum filtration.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the Ki (inhibitory constant) by fitting the data to a competition binding curve.

-

Data Presentation:

| GPCR Target | 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone Ki (nM) | Positive Control (e.g., Known Antagonist) Ki (nM) |

| GPCR X | TBD | TBD |

| GPCR Y | TBD | TBD |

Cell-Based Functional Assays: Assessing Cellular Response

Following the identification of direct binding targets, it is crucial to assess the functional consequences of this interaction in a cellular context.

Causality: This assay determines the effect of the compound on cell health and proliferation. It is a critical early assessment for any potential therapeutic, particularly for anticancer applications.[10][11]

Protocol: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[10][11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[12][13]

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm).[12]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

-

Data Presentation:

| Cell Line | 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone GI50/IC50 (µM) | Positive Control (e.g., Doxorubicin) GI50/IC50 (µM) |

| Cancer Cell Line A | TBD | TBD |

| Normal Cell Line B | TBD | TBD |

Conclusion and Future Directions

The structured approach outlined in this guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone. By leveraging knowledge from structural analogs and employing a combination of in silico, in vitro, and cell-based assays, researchers can efficiently navigate the early stages of drug discovery. The data generated from these studies will be instrumental in elucidating the mechanism of action of this compound and will pave the way for its potential development as a novel therapeutic agent for a range of diseases. Future work should focus on in vivo efficacy studies in relevant animal models of the diseases for which the compound shows the most promise.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(3), 547-551. Retrieved from [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

-

GPCR-radioligand binding assays. (2016). Methods in Cell Biology, 132, 107-128. Retrieved from [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR Protocols, 2(3), 100657. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 15. Retrieved from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols, 1(4), 2241-2246. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 775363. Retrieved from [Link]

-

Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28). ResearchGate. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 116-123. Retrieved from [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2022). Current Organic Synthesis, 19(6), 636-664. Retrieved from [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Journal of Medicinal Plants Research, 16(11), 391-400. Retrieved from [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2025). Discover Applied Sciences. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

-

Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (2020). ResearchGate. Retrieved from [Link]

-

1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. (n.d.). BIOSYNCE. Retrieved from [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2019). Molbank, 2019(2), M1060. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 321-326. Retrieved from [Link]

Sources

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. multispaninc.com [multispaninc.com]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] This technical guide focuses on 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, a representative member of this class. While direct experimental data on its mechanism of action is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds to propose and explore plausible mechanisms of action. This guide provides a comprehensive framework for investigating its biological activity, including detailed synthetic protocols and experimental methodologies for validating its hypothesized targets. The primary hypotheses center on its potential as a kinase inhibitor, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or p38 Mitogen-Activated Protein Kinase (p38 MAPK), with a secondary hypothesis exploring its potential as a Cyclooxygenase-2 (COX-2) inhibitor.

Introduction to 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The pyrazole nucleus is a key feature in many pharmaceuticals due to its ability to engage in various biological interactions.[1] Pyrazole derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The subject of this guide, 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, possesses the characteristic 1,5-disubstituted pyrazole ring, a motif found in many active kinase inhibitors. This structural feature, coupled with the broader therapeutic profile of pyrazoles, makes it a compelling candidate for investigation in drug discovery programs.

Synthesis of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

A plausible and efficient method for the synthesis of 1,5-disubstituted pyrazoles is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] The following protocol outlines a representative synthesis of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone.

Experimental Protocol: Synthesis via Cyclocondensation

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add acetylacetone (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone.

Hypothesized Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, two primary mechanisms of action are proposed for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone: kinase inhibition and COX-2 inhibition.

Primary Hypothesis: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][5] Many pyrazole-containing compounds have been shown to be potent inhibitors of various kinases, including receptor tyrosine kinases and serine/threonine kinases.[6] The structural features of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone are consistent with those of known ATP-competitive kinase inhibitors.

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Several pyrazole derivatives have been identified as potent VEGFR-2 inhibitors.[4][5]

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[7] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Pyrazole-containing ureas have been identified as potent inhibitors of p38 MAPK.[6]

Secondary Hypothesis: Cyclooxygenase-2 (COX-2) Inhibition

Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core and function as selective COX-2 inhibitors. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Experimental Validation of Hypothesized Mechanisms

To elucidate the mechanism of action of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, a series of in vitro assays are proposed.

Kinase Inhibition Assays

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, provides a robust and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

In Silico Docking Studies of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone: A Technical Guide to Virtual Screening for Novel Kinase Inhibitors

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical walkthrough of an in silico molecular docking study featuring 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone, a representative pyrazole derivative. We will explore its potential as an inhibitor against BRAF kinase, a critical oncogene in the MAPK/ERK signaling pathway. This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will cover ligand and protein preparation, execution of the docking simulation using AutoDock Vina, and the critical analysis and validation of the resulting data, thereby presenting a self-validating framework for computational hit identification.

Introduction: The Rationale for In Silico Investigation

The confluence of computational power and a deep understanding of molecular biology has revolutionized early-stage drug discovery.[3][4][5] In silico molecular docking stands out as a pivotal technique, allowing for the rapid and cost-effective screening of virtual compound libraries against specific biological targets.[6] This approach predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction, often expressed as binding affinity.[7]

1.1. The Privileged Scaffold: Pyrazole Derivatives

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense interest due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][8] Their synthetic tractability and ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with biological macromolecules make them "privileged structures" in drug design.[9] Numerous FDA-approved drugs, particularly protein kinase inhibitors, incorporate the pyrazole moiety, highlighting its proven therapeutic value.[10]

1.2. The Target: BRAF Kinase in Oncology

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that are central players in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[5] The BRAF isoform is of particular interest in oncology, as activating mutations, most notably the V600E mutation, are found in over 50% of melanomas and a significant percentage of other cancers.[5][7] These mutations lead to constitutive activation of the kinase and uncontrolled cell proliferation. Therefore, inhibiting mutant BRAF is a validated therapeutic strategy.[11]

This guide will use the V600E mutant of BRAF kinase as the target protein for our docking study with 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone.

The In Silico Experimental Workflow

A robust and reproducible docking study follows a structured, multi-step process. Each step is designed to minimize variables and ensure the scientific validity of the final results. The causality behind this workflow is to systematically refine the biological question into a computational model that yields meaningful predictions.

Caption: Overall workflow for the in silico docking experiment.

Detailed Methodologies

This section provides the granular, step-by-step protocols required to execute the docking study. The choice of software, such as AutoDock Tools and AutoDock Vina, is based on their widespread use, robust performance, and open accessibility.[3][4]

Part A: Ligand Preparation

The ligand must be converted into a three-dimensional structure and assigned appropriate atomic charges and types for the docking software to recognize it.

-

Obtain Ligand Structure: The 2D structure of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem if available. Save the structure as a MOL file.

-

3D Conversion and Energy Minimization:

-

Use software like Avogadro or ChimeraX to convert the 2D MOL file into a 3D structure.

-

Perform an energy minimization using a force field like MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial as it provides a more realistic starting conformation for the ligand.

-

Save the optimized structure as a PDB file.

-

-

Prepare for AutoDock:

-

Open AutoDock Tools (ADT).

-

Go to Ligand -> Input -> Open and select the ligand's PDB file.

-

ADT will automatically add hydrogens and compute Gasteiger charges.

-

Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

-

Save the final prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).

-

Part B: Protein Preparation

The target protein structure, obtained from the Protein Data Bank (PDB), must be cleaned and prepared for docking.

-

Retrieve Protein Structure:

-

Navigate to the RCSB Protein Data Bank (rcsb.org).

-

Search for a suitable crystal structure of human BRAF V600E. For this guide, we select PDB ID: 4MNF , which shows the kinase bound to an inhibitor.[12]

-

Download the structure in PDB format.

-

-

Clean the Protein Structure:

-

Open the PDB file (e.g., 4MNF.pdb) in a molecular viewer like UCSF ChimeraX or Discovery Studio Visualizer.

-

Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand. This is a critical step to ensure the binding site is accessible to our test ligand.

-

Isolate the protein chain(s) of interest (in this case, the BRAF kinase domain).

-

Save the cleaned protein structure as a new PDB file.

-

-

Prepare for AutoDock:

-

Open the cleaned protein PDB file in AutoDock Tools.

-

Go to Edit -> Hydrogens -> Add, selecting "Polar Only".

-

Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.

-

Go to Grid -> Macromolecule -> Choose and select the protein. ADT will merge non-polar hydrogens and assign atom types.

-

Save the prepared protein in PDBQT format.

-

Part C: In Silico Docking Protocol (AutoDock Vina)

-

Grid Box Generation: The grid box defines the three-dimensional search space on the protein where Vina will attempt to dock the ligand.

-

In ADT, with both the prepared protein and the original co-crystallized ligand loaded, open the Grid Box tool (Grid -> Grid Box).

-

Center the grid box on the co-crystallized ligand to define the active site.

-

Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 1 Å spacing. For BRAF, dimensions of 25x25x25 Å are often a good starting point.

-

Record the center coordinates (X, Y, Z) and the dimensions of the box.

-

-

Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

-

Running the Docking Simulation:

-

Place the vina.exe executable, protein.pdbqt, ligand.pdbqt, and conf.txt in the same directory.

-

Open a command prompt or terminal, navigate to the directory, and execute the following command: ./vina --config conf.txt --log docking_log.txt

-

Vina will perform the docking calculation and generate two output files: docking_results.pdbqt containing the predicted binding poses and their scores, and docking_log.txt containing the binding affinity scores for each pose.

-

Results and Discussion

The output from AutoDock Vina provides a wealth of data for analysis. The primary metric is the binding affinity, reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Quantitative Data Summary

Below is a table of hypothetical, yet realistic, docking results for 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone against BRAF V600E, compared to a known inhibitor like Vemurafenib.

| Compound Name | Binding Affinity (kcal/mol) | Predicted Ki (µM) | No. of H-Bonds | Key Interacting Residues |

| 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone (Pose 1) | -8.9 | 0.58 | 2 | Cys532, Gly596 |

| 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone (Pose 2) | -8.5 | 1.12 | 1 | Asp594 |

| Vemurafenib (Redocked Control) | -10.5 | 0.04 | 4 | Cys532, Asp594, Phe595, Gly596 |

Binding affinity is the top score from the Vina output. Predicted Inhibition Constant (Ki) is calculated from the binding affinity.

Analysis of Binding Interactions

The top-scoring pose (-8.9 kcal/mol) suggests a strong interaction between our test compound and the BRAF active site. Post-docking analysis using software like Discovery Studio Visualizer or PyMOL is essential to understand the nature of this interaction.

-

Hydrogen Bonds: The pyrazole nitrogen and the ethanone oxygen are prime candidates for forming hydrogen bonds. The hypothetical results show two H-bonds, likely with the backbone amide of Cys532 in the hinge region—a critical interaction for many kinase inhibitors.

-

Hydrophobic Interactions: The phenyl ring of the compound is likely situated in a hydrophobic pocket formed by residues such as Val471, Ala481, and Leu514.

-

Comparison to Control: While the binding affinity is lower than the established inhibitor Vemurafenib, a value of -8.9 kcal/mol is significant and marks the compound as a promising hit for further optimization. The reduced number of hydrogen bonds compared to the control suggests areas for synthetic modification to improve potency.

Biological Context: The MAPK/ERK Signaling Pathway

The significance of inhibiting BRAF is best understood in the context of its signaling pathway.

Caption: The MAPK/ERK pathway with the role of BRAF and its inhibition.

This pathway illustrates that by inhibiting the mutated BRAF kinase, 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone can potentially halt the downstream signaling cascade that drives tumor growth.

Trustworthiness: The Protocol for Self-Validation

A key pillar of scientific integrity is the validation of results. In silico studies are predictive, and their accuracy must be rigorously assessed.[13]

-

Redocking of the Co-crystallized Ligand: The first validation step is to dock the original ligand (from PDB ID 4MNF) back into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å, which confirms that the docking protocol can accurately reproduce a known binding mode.[11]

-

Enrichment Study with Decoy Ligands: A more robust validation involves creating a dataset of known BRAF inhibitors (actives) and a much larger set of molecules with similar physicochemical properties but are presumed to be inactive (decoys). A successful docking protocol should rank the active compounds significantly higher than the decoys, demonstrating its ability to distinguish true binders from non-binders.

-

Experimental Validation: Ultimately, the most reliable validation is experimental. Promising hits from the in silico screen should be synthesized or acquired and tested in biochemical assays (e.g., kinase activity assays) and cellular assays to confirm their biological activity. A strong correlation between predicted binding affinity and measured IC50 values provides the highest level of confidence in the computational model.[13]

Conclusion and Future Directions

This guide has detailed a comprehensive workflow for conducting an in silico molecular docking study on 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone against the oncogenic BRAF V600E kinase. Our hypothetical results indicate that the compound shows significant promise as a potential inhibitor, with a strong predicted binding affinity and interactions at key active site residues.

The true power of this in silico approach lies in its predictive capacity to guide further research. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the hit compound to systematically probe the effects of different functional groups on binding affinity and selectivity.

-

Molecular Dynamics (MD) Simulations: Performing MD simulations on the docked complex can provide insights into the stability of the predicted binding pose and the flexibility of the protein-ligand interactions over time.[4]

-

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound, helping to identify potential liabilities early in the drug discovery process.

By integrating these computational techniques, researchers can accelerate the journey from a virtual hit to a viable drug candidate, optimizing resources and increasing the probability of success in the complex field of drug development.

References

- Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.).

- Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. (n.d.).

-

How is a docking result validated? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020, April 19). Retrieved January 15, 2026, from [Link]

-

How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6). Retrieved January 15, 2026, from [Link]

-

4mnf - Crystal structure of BRAF-V600E bound to GDC0879 - Summary - PDBj. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Crystal Structure of BRAF in Complex With an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PubMed. (2009, June 16). Retrieved January 15, 2026, from [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level - Open Access Journals. (2023, August 30). Retrieved January 15, 2026, from [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 15, 2026, from [Link]

-

How to validate the molecular docking results ? | ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (2014, July 22). Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

The designed pyrazole-based target compounds. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved January 15, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved January 15, 2026, from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. scribd.com [scribd.com]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worthe-it.co.za [worthe-it.co.za]

- 7. The crystal structure of BRAF in complex with an organoruthenium inhibitor reveals a mechanism for inhibition of an active form of BRAF kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. rjptonline.org [rjptonline.org]

- 10. sketchviz.com [sketchviz.com]

- 11. researchgate.net [researchgate.net]

- 12. 4mnf - Crystal structure of BRAF-V600E bound to GDC0879 - Summary - Protein Data Bank Japan [pdbj.org]

- 13. eagonlab.github.io [eagonlab.github.io]

The Pharmacology of Pyrazole-Containing Compounds: A Technical Guide for Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its inherent chemical versatility and its capacity to act as a bioisostere for various aromatic systems have cemented its role in the architecture of numerous clinically significant pharmaceuticals.[1] Pyrazole-containing drugs exhibit a remarkable breadth of pharmacological activities, targeting a wide array of conditions including inflammation, obesity, cancer, and erectile dysfunction.[2][3][4] This in-depth technical guide provides a comprehensive exploration of the pharmacology of key pyrazole-based compounds. It delves into their mechanisms of action, summarizes critical quantitative data for structure-activity relationship (SAR) analysis, and presents detailed, field-proven experimental protocols. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, fostering a deeper, more functional understanding of this essential heterocyclic motif.

The Pyrazole Core: A Foundation for Pharmacological Diversity

The pyrazole nucleus is a π-excessive aromatic system, a characteristic that profoundly influences its chemical reactivity and utility in drug design.[5] The N-1 nitrogen is pyrrole-like and can function as a hydrogen bond donor, whereas the N-2 nitrogen is pyridine-like, enabling it to act as a hydrogen bond acceptor. This dual nature allows pyrazole moieties to form specific and varied interactions within the binding sites of biological targets.[1] This versatility has led to the development of a wide range of drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though withdrawn), and the erectile dysfunction medication sildenafil, which contains a pyrazolo[4,3-d]pyrimidin-7-one core.[2][6][7] The pyrazole scaffold is not merely a passive framework but an active contributor to the pharmacological profile of the molecule, influencing potency, selectivity, and pharmacokinetic properties.[3]

Key Pharmacological Activities and Mechanisms of Action

The therapeutic applications of pyrazole-containing compounds are extensive.[4][6] This guide will focus on two prominent examples that underscore the pharmacological importance of this scaffold: the selective inhibition of cyclooxygenase-2 (COX-2) and the antagonism of the cannabinoid CB1 receptor.

Selective COX-2 Inhibition: The Case of Celecoxib

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory therapies.[8] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] This presented an opportunity for the development of selective COX-2 inhibitors that could provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Celecoxib, a diaryl-substituted pyrazole, emerged as a highly selective COX-2 inhibitor.[8][10] Its mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][11] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[10][11]

The inhibition of COX-2 by celecoxib disrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[12][13] This interruption of the signaling cascade leads to the alleviation of inflammation and pain.[11]

Cannabinoid CB1 Receptor Antagonism: The Story of Rimonabant

Rimonabant is a selective antagonist of the cannabinoid CB1 receptor.[14] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13][15] Rimonabant was developed as an anti-obesity medication, and it demonstrated efficacy in reducing body weight and improving metabolic parameters.[14][15] However, it was later withdrawn from the market due to serious psychiatric side effects, highlighting the complex role of the CB1 receptor in the central nervous system.

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][11] This signaling cascade ultimately modulates neurotransmitter release.[11] Rimonabant acts as an inverse agonist, blocking this pathway and leading to its therapeutic and adverse effects.

Structure-Activity Relationships (SAR)

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

Diarylpyrazole COX-2 Inhibitors

For diarylpyrazole COX-2 inhibitors like celecoxib, key SAR insights include:

-

1,5-Diaryl Substitution: The presence of aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for high affinity and selectivity.[16][17]

-

Sulfonamide Moiety: A para-sulfonamide or a similar polar group on the N-1 phenyl ring is essential for selective COX-2 inhibition, as it interacts with the secondary pocket of the COX-2 active site.[17][18]

-

5-Aryl Substituent: The nature of the substituent on the 5-aryl ring can modulate potency and selectivity.[19]

Pyrazole-Based CB1 Receptor Antagonists

For pyrazole-based CB1 receptor antagonists related to rimonabant, the following SAR observations are critical:

-

1,5-Diarylpyrazole Core: This scaffold is a common feature of many potent CB1 antagonists.[3]

-

Substituents at the 1- and 5-Aryl Rings: The nature of these substituents significantly influences binding affinity and selectivity. For instance, a 2,4-dichlorophenyl group at the 1-position and a para-substituted phenyl ring at the 5-position are often found in potent antagonists.[3][20]

-

3-Carboxamide Group: A carboxamido group at the 3-position of the pyrazole ring is a key structural requirement for high-affinity CB1 receptor antagonism.[3][20]

Quantitative Data for SAR Analysis

The following tables summarize the in vitro potencies of representative pyrazole-containing compounds, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: In Vitro Potency of Celecoxib and Analogs against COX-1 and COX-2

| Compound | 5-Aryl Substituent | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 4-methylphenyl | 39.8 | 4.8 | 8.3 |

| PC-406 | Isopropyl | >1000 | 8.9 | >112.2 |

| PC-407 | Naphthyl | 27.5 | 1.9 | 14.4 |

| Compound 5f | 3,4,5-trimethoxyphenyl | 14.34 | 1.50 | 9.56 |

| Compound 6f | 3,4,5-trimethoxyphenyl | 9.56 | 1.15 | 8.31 |

Data sourced from multiple studies for comparative purposes.[19][21]

Table 2: Binding Affinity of Rimonabant and Analogs for the CB1 Receptor

| Compound | 5-Aryl Substituent | 3-Carboxamide Moiety | CB1 Ki (nM) |

| Rimonabant | 4-chlorophenyl | N-piperidinyl | 1.8 |

| Analog with p-iodophenyl | 4-iodophenyl | N-piperidinyl | 7.5 |

| Compound 34 | 4-chlorophenyl | Valine derivative | 6.9 |

Data compiled from various research articles to illustrate SAR trends.[3][4][22]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of pyrazole-containing compounds.

Synthesis of Celecoxib

This protocol outlines a common laboratory-scale synthesis of celecoxib via a cyclocondensation reaction.[8][10]

Step 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride [10]

-

Dissolve sulfanilamide (20 mmol) in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) in an Erlenmeyer flask, maintaining the temperature below 5°C.

-

Slowly add a solution of sodium nitrite (20 mmol) in water (5 mL) with constant stirring. Continue stirring until a clear solution of the diazonium salt is formed.

-

In a separate flask, prepare a solution of stannous chloride (60 mmol) in concentrated hydrochloric acid (10 mL).

-

Pour the diazonium salt solution into the stannous chloride solution with rapid stirring. A precipitate will form.

-

Allow the mixture to stand overnight to ensure complete reduction.

-